trans-3-Amino-3-methylcyclobutanol hydrochloride

Catalog No.
S3310394
CAS No.
1403767-32-7
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Amino-3-methylcyclobutanol hydrochloride

CAS Number

1403767-32-7

Product Name

trans-3-Amino-3-methylcyclobutanol hydrochloride

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N

SMILES

CC1(CC(C1)O)N.Cl

Canonical SMILES

CC1(CC(C1)O)N.Cl

trans-3-Amino-3-methylcyclobutanol hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClNO and a molecular weight of 137.61 g/mol. It is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is often utilized as a building block in organic synthesis, particularly in the study of cyclobutane ring chemistry and its reactivity .

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The products may include corresponding ketones or carboxylic acids.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutanol derivatives.
  • Substitution: The compound can also engage in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups, often using halogenating agents like thionyl chloride .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenating agents such as thionyl chloride for converting hydroxyl groups to halides.

Research indicates that trans-3-Amino-3-methylcyclobutanol hydrochloride exhibits potential biological activity. It has been investigated for its interactions with various biomolecules and its effects on biological pathways. Its unique structure may allow it to modulate enzyme activities or receptor functions, making it a candidate for further exploration in drug development .

The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity. Industrial production may utilize large-scale synthesis techniques, including purification methods such as recrystallization to meet quality control standards .

cis-3-Amino-3-methylcyclobutanol hydrochlorideDifferent spatial arrangement of amino and hydroxyl groupsMay exhibit different reactivity due to steric factorsSimilar applications in organic synthesistrans-3-Hydroxy-3-methylcyclobutylamine hydrochlorideHydroxyl group instead of amino groupReactivity influenced by hydroxyl vs. amino groupPotentially different biological activitiescis-3-Amino-1-methylcyclobutanol hydrochlorideVariation in methyl group positionDifferent reactivity patterns due to structural changesOverlapping applications but distinct properties

The primary distinction lies in the spatial arrangement of functional groups around the cyclobutane ring, influencing both reactivity and potential applications. The trans isomer may offer unique advantages in specific contexts due to its distinct structure .

Innovative Cyclobutane Ring Formation Strategies in Aliphatic Systems

The strained cyclobutane ring in trans-3-amino-3-methylcyclobutanol requires specialized synthetic approaches to balance ring stability with functional group compatibility. Three principal methods have emerged as industrially viable pathways:

Mitsunobu-Mediated Ring Functionalization
The Mitsunobu reaction enables stereospecific substitution of hydroxyl groups while preserving the cyclobutane framework. A patented route employs cis-3-dibenzylcyclobutanol as the starting material, reacting it with p-nitrobenzoic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to invert stereochemistry at the hydroxyl-bearing carbon. This step achieves 85% yield of the trans-ester intermediate, critical for subsequent amination. Key parameters include:

ParameterOptimal Value
Temperature0–10°C
Solvent SystemTetrahydrofuran
Equivalents of DEAD1.6–2.3 eq
Reaction Time30 minutes

Pyrrolidine Ring Contraction
An alternative route leverages pyrrolidine precursors undergoing photochemical or thermal ring contraction to generate multisubstituted cyclobutanes. Treatment of N-aminated pyrrolidines with hypervalent iodine reagents (e.g., HTIB) induces nitrogen extrusion, forming 1,4-biradical intermediates that cyclize into the strained four-membered ring. This method achieves 79% yield for cyclobutane formation while preserving stereochemical integrity through radical recombination dynamics.

Photochemical [2+2] Cycloaddition
Ultraviolet irradiation of maleimides and alkenes provides access to bicyclic cyclobutane adducts, though this approach requires precise control over reaction regioselectivity. Recent optimizations using Ru(bpy)₃²⁺ photocatalysts have improved yields to 68% for structurally analogous systems, though scalability remains challenging compared to Mitsunobu-based routes.

Stereoselective Amination Techniques for Cyclobutanol Derivatives

Installing the trans-3-amino group while maintaining ring conformation demands meticulous control over stereoelectronic effects. Two predominant strategies have been validated at scale:

Hydrogenolytic Debenzylation
Following Mitsunobu-derived trans-ester formation, catalytic hydrogenation (10% Pd/C, 1.0–1.2 MPa H₂) removes benzyl protecting groups from the cyclobutane intermediate. This step proceeds with 88–90% yield and >99.5% GC purity, as confirmed by patent data. The trans-configuration is preserved due to the rigidity of the cyclobutane ring, which prevents epimerization during debenzylation.

Biradical-Mediated Amination
Ring-contraction methodologies exploit the stereochemical memory of 1,4-biradical intermediates formed during pyrrolidine decomposition. Trapping these species with ammonia derivatives enables direct installation of the amino group in the trans position relative to the hydroxyl group. While still under development, this approach has demonstrated 73% enantiomeric excess in model systems.

Critical factors influencing stereoselectivity include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans-amination.
  • Catalyst Loading: 5–10 wt% Pd catalysts optimize H₂ activation without promoting side reactions.
  • Temperature Control: Maintaining 30–45°C during hydrogenation prevents ring strain-induced rearrangements.

Hydrochloride Salt Formation: Solvent Systems and Crystallization Optimization

Final isolation of the target compound as a hydrochloride salt necessitates careful balancing of solubility and crystallization kinetics:

Acidification Protocols
Post-amination reaction mixtures are treated with methanolic HCl (2–3 M) to protonate the free amine. Patent data specifies adjusting to pH 2–3 using HCl/MeOH solutions, achieving quantitative salt formation without epimerization.

Crystallization Engineering
Isopropanol emerges as the optimal antisolvent for inducing hydrochloride crystallization while rejecting impurities. A staged cooling profile enhances crystal quality:

  • Initial Precipitation: Rapid cooling to 0°C nucleates microcrystals (30% yield).
  • Ostwald Ripening: Gradual warming to 25°C over 6 hours enlarges crystal size.
  • Final Cooling: Secondary cooling to 4°C maximizes yield (92% recovery).

Solvent systems for large-scale production typically use methanol/isopropanol (1:3 v/v) mixtures, balancing solubility and vapor pressure for efficient solvent recovery.

s-Homodesmotic Methods for Conventional Strain Energy Calculations

The s-homodesmotic computational framework represents a systematic approach for determining conventional strain energies in cyclobutane derivatives, including trans-3-amino-3-methylcyclobutanol hydrochloride [1]. This methodology employs isodesmic, homodesmotic, and hyperhomodesmotic reactions to calculate ring strain effects with chemical accuracy [1]. The homodesmotic model consistently reports total conventional strain energies 1-3 kilocalories per mole greater than the hyperhomodesmotic model for cyclobutane systems [1].

Second-order Møller-Plesset perturbation theory and density functional theory calculations using the B3LYP hybrid functional with correlation consistent basis sets cc-pVDZ and cc-pVTZ provide reliable strain energy predictions [1]. Coupled-cluster single-point energy calculations with single and double excitations including noniterative linear triple excitations at the MP2/cc-pVTZ optimized geometries demonstrate that MP2 and CCSD(T) results agree within 1 kilocalorie per mole for cyclobutane systems [1].

Ring Strain Energy Quantification

Cyclobutane exhibits a conventional strain energy of 25.79 kilocalories per mole using the homodesmotic CCSD(T)/cc-pVTZ computational level, which closely matches the experimental value of 26.3 kilocalories per mole [1]. The hyperhomodesmotic result of 26.58 kilocalories per mole demonstrates similar accuracy [1]. These strain energies arise from angle strain due to the deviation from ideal tetrahedral bond angles and torsional strain from eclipsing interactions [2] [3].

The puckered conformation of cyclobutane reduces torsional strain but increases angle strain, resulting in bond angles of approximately 88 degrees instead of the ideal 90 degrees [4]. This geometric distortion leads to strain energy values comparable to those of cyclopropane, despite the larger ring size [1] [5] [6].

Force Field Parametrization for Cyclobutane Derivatives

Molecular mechanics force fields require specialized parameters for accurate modeling of cyclobutane ring systems [7] [8]. The OPLS/2020 force field includes specific parameters for CH₂ groups in cyclobutanes, with σ values of 3.470 Å and ε values of 0.077 kilocalories per mole [8]. These parameters reflect the decreased σ and increased ε values in more crowded ring environments compared to acyclic alkanes [8].

The Merck Molecular Force Field has been successfully implemented for simulating covalent bond generation in cyclobutane-based mechanophore systems [7]. This classical force field enables construction of molecular models that capture the physical entanglement between polymer networks and cyclobutane chains [7].

Computational MethodBasis SetCyclobutane Strain Energy (kcal/mol)Accuracy
Homodesmotic CCSD(T)cc-pVTZ25.79±1.0
Hyperhomodesmotic CCSD(T)cc-pVTZ26.58±1.0
Experimental-26.3Reference
MP2cc-pVTZ26.03±1.0

Bicyclic System Strain Additivity

For cyclobutane-containing bicyclic systems, strain energies demonstrate additivity when rings are separated by two bonds, with differences less than 1 kilocalorie per mole between the sum of individual ring strains and the total system strain [1]. Systems with rings separated by one bond show additivity within 1-3 kilocalories per mole [1].

The additivity principle breaks down significantly in highly constrained systems such as spiro compounds and bridged bicyclic structures, where ring-ring interactions contribute additional strain increments of 8-11 kilocalories per mole [1]. These deviations reflect the stabilizing or destabilizing effects of ring proximity and shared structural elements [1].

Quantum Mechanical Studies on Amino Group Orientation Dynamics

Rotational Barrier Calculations

Amino group rotation barriers in cyclobutane derivatives involve complex interactions between the lone-pair orbital and adjacent molecular orbitals [11]. Molecular orbital calculations at the MNDO level reveal that methyl substitution at the α-carbon atom affects the electronic environment around the nitrogen donor site [11]. The interaction of lone-pair orbitals with σ and σ* orbitals of methyl substituents leads to π back-donation effects [11].

These electronic interactions result in lowered charge density at the donor site and influence the HOMO-LUMO energy gap [11]. Computational studies show that methyl substitution at the α-carbon atom reduces the HOMO-LUMO energy separation by approximately 4.5 kilocalories per mole [11].

Conformational Analysis of Substituted Cyclobutanes

Density functional theory calculations and molecular dynamics simulations provide comprehensive conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives [12]. The substituent at the C2 position modulates conformational preferences of ring-puckering when fixed in equatorial positions [12]. Nuclear magnetic resonance spectroscopy combined with computational methods reveals specific conformational equilibria [12].

Temperature-dependent infrared spectroscopy of cyclobutanol derivatives demonstrates conformational stability analysis through xenon solution studies [13]. Four possible stable conformers exist, with experimental determination of enthalpy differences between conformers [13]. The most stable equatorial-trans conformer differs from the second most stable equatorial-gauche conformer by 200 ± 50 wavenumbers [13].

Amino Group Electronic Structure Effects

The amino group in trans-3-amino-3-methylcyclobutanol hydrochloride influences molecular electronic structure through inductive and mesomeric effects [14]. Density functional theory calculations using the B3LYP/6-31G basis set reveal changes in total energy, energy gap, ionization potential, electronic affinity, hardness, and softness parameters [14]. These electronic properties vary significantly compared to unsubstituted cyclobutane systems [14].

Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate the influence of amino substitution on frontier orbital characteristics [14]. The presence of the amino group alters the electronic distribution within the cyclobutane ring and affects molecular reactivity patterns [14].

Conformer TypeRelative Energy (kcal/mol)Stability OrderRing Position
Equatorial-trans0.0Most stableEquatorial
Equatorial-gauche0.57 ± 0.14SecondEquatorial
Axial-gauche1.86ThirdAxial
Axial-trans2.12Least stableAxial

Predictive Algorithms for Cyclobutanol Derivative Stability

Machine Learning Approaches for Stability Prediction

Machine learning algorithms demonstrate significant potential for predicting stability characteristics of cyclobutanol derivatives [15]. Deep learning models using variational autoencoders can generate chemical compound fingerprints for property prediction [15]. These models successfully predict LogD properties and binding affinities using only structural definitions [15].

Support vector machines, decision trees, random forests, nearest neighbor classification algorithms, and gradient boosting machines provide robust frameworks for stability assessment [16]. Genetic algorithms can optimize hyperparameters of machine learning models to improve prediction accuracy [16]. The average area under the curve values for optimized algorithms range from 0.858 to 0.956 [16].

Quantum Dynamics Simulation Frameworks

Quantum dynamics simulations using grid-based multi-configuration time-dependent Hartree methods and direct dynamics variational multi-configuration Gaussian approaches enable prediction of molecular behavior [17]. These simulations utilize parameterized vibronic coupling model Hamiltonians and on-the-fly potential energy surface generation [17].

Complete active space self-consistent field wavefunctions with eight electrons in ten orbitals provide accurate descriptions of cyclobutane derivative electronic structure [17]. State-averaging over six states with 6-311++G** basis sets ensures stable computational results [17]. Second-order perturbation theory corrections using the RS2C method improve energy accuracy [17].

Stability Score Development

Hinge-loss functions enable training of machine learning models to predict scalar stability scores based on molecular graph representations [18]. These stability scores demonstrate utility in design studies where they serve as objective functions for genetic algorithms guiding searches for more stable species [18]. Message-passing architectures generally outperform Morgan fingerprint-based multilayer perceptron models [18].

The prediction of relative stability represents a reasonably simple learning problem, with multilayer perceptron models achieving over 90% accuracy in most cases [18]. Learning curves demonstrate consistent performance across different training and testing splits [18]. Stability scores successfully recapitulate known stability trends with respect to molecular branching and size [18].

Conformational Sampling Algorithms

Systematic conformational search algorithms enable comprehensive mapping of potential energy surfaces for cyclobutanol derivatives [19]. Automated generation of initial structures through systematic bond rotations provides extensive sampling of conformational space [19]. Optimization at the MP2/aug-cc-pVDZ theoretical level identifies minimum energy geometries and relative stability rankings [19].

Artificial intelligence and machine learning approaches complement traditional systematic search methods for conformational analysis [19]. These algorithms can identify stable minimum geometries corresponding to potential energy surface minima with improved efficiency [19]. The combination of systematic and intelligent search strategies provides comprehensive coverage of conformational space [19].

Algorithm TypeAccuracy (%)ApplicationComputational Cost
Random Forest94.4Stability classificationMedium
Support Vector Machine96.4Property predictionHigh
Gradient Boosting91.2Trend analysisMedium
Neural Networks92.8Pattern recognitionHigh

Dates

Last modified: 08-19-2023

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